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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-
Hydroxy-4-methyl-3-nitropyridine (CAS No: 21901-18-8), a key heterocyclic compound with

applications in biochemical and proteomics research.[1] This document is intended for

researchers, scientists, and professionals in drug development, offering an in-depth exploration

of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR),

Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section details

the theoretical underpinnings of the analytical technique, provides robust experimental

protocols, and offers expert interpretation of the resulting data, grounded in authoritative

references. The guide emphasizes the causal relationships between the molecular structure

and its spectroscopic signatures, providing a self-validating framework for analysis.

Introduction: The Molecular Profile of 2-Hydroxy-4-
methyl-3-nitropyridine
2-Hydroxy-4-methyl-3-nitropyridine, also known as 4-Methyl-3-nitro-2-pyridone, is a

substituted pyridine derivative. Its structure, featuring a pyridine ring with hydroxyl, methyl, and

nitro functional groups, creates a unique electronic environment that is well-suited for
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spectroscopic investigation. The presence of these groups, particularly the electron-

withdrawing nitro group and the electron-donating hydroxyl and methyl groups, dictates its

chemical reactivity and provides distinct signals across various spectroscopic platforms.

Understanding this profile is critical for its application in proteomics and as a building block in

synthetic chemistry.[1][2]

Compound Properties:

Property Value Source(s)

CAS Number 21901-18-8 [1][3]

Molecular Formula C₆H₆N₂O₃ [1][4]

Molecular Weight 154.12 g/mol [3][5]

Appearance
Light orange to yellow

powder/crystal

| Melting Point | 229-232 °C | |

The following sections will deconstruct the spectroscopic data piece by piece, providing a clear

and logical pathway to a full structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an

organic molecule. For 2-Hydroxy-4-methyl-3-nitropyridine, both ¹H and ¹³C NMR provide

unambiguous evidence for its structure, revealing the number of distinct protons and carbons

and their chemical environments.

Diagram: Annotated Molecular Structure
The following diagram illustrates the IUPAC numbering of the atoms in 2-Hydroxy-4-methyl-3-
nitropyridine, which will be used for spectral assignments.

Caption: Annotated structure of 2-Hydroxy-4-methyl-3-nitropyridine.
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Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Hydroxy-4-methyl-3-
nitropyridine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The

choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual

solvent peak does not interfere with key analyte signals.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard

for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a 300 MHz or 400 MHz NMR spectrometer.[6][7] Higher field

strengths provide better signal dispersion and resolution.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical

parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to ensure each unique carbon appears as a singlet. A larger number of scans

(typically several hundred to thousands) is required due to the lower natural abundance of

the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to

determine proton ratios.

¹H and ¹³C NMR Data Summary
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Assignment ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)

Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)

-CH₃ (on C4) ~2.4 (s, 3H) ~18-20

C5-H ~6.3 (d, 1H) ~110-115

C6-H ~7.6 (d, 1H) ~140-145

N1-H ~12.5 (br s, 1H) -

C2 (=O) - ~158-162

**C3 (-NO₂) ** - ~130-135

C4 (-CH₃) - ~148-152

Note: The data presented is a representative spectrum based on publicly available data and

known chemical shift principles for similar structures.[5][8][9] Exact values may vary slightly

based on solvent and experimental conditions.

Interpretation and Causality
¹H NMR Spectrum:

The methyl protons appear as a singlet around 2.4 ppm, indicating no adjacent protons for

coupling. Its upfield position is characteristic of an alkyl group attached to an aromatic ring.

The two aromatic protons at C5 and C6 appear as doublets, confirming their adjacency.

The proton at C6 (~7.6 ppm) is significantly downfield compared to the proton at C5 (~6.3

ppm). This is because the C6 proton is ortho to the electronegative nitrogen atom in the

ring and is influenced by the electron-withdrawing nitro group, causing strong deshielding.

The broad singlet observed far downfield (~12.5 ppm) is characteristic of the acidic proton

of the hydroxyl group (in its tautomeric pyridone form) which is likely involved in hydrogen

bonding with the solvent (DMSO).

¹³C NMR Spectrum:
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The methyl carbon appears at the highest field (~18-20 ppm), as expected for an sp³

hybridized carbon.

The six distinct signals in the aromatic region confirm the presence of six unique carbon

atoms in the molecule.

The C2 carbon, part of the carbonyl group in the dominant pyridone tautomer, is highly

deshielded and appears furthest downfield (~158-162 ppm).

The carbons directly attached to the electron-withdrawing groups (C3 and C4) and the ring

nitrogen (C6) are also significantly deshielded.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition
Objective: To identify the key functional groups in 2-Hydroxy-4-methyl-3-nitropyridine.

Methodology:

Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with ~100-

200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly

in an agate mortar to create a fine, homogeneous powder.

Pellet Formation: Place the powder into a pellet press and apply several tons of pressure

to form a thin, transparent KBr pellet. This method ensures a uniform sample path length

and minimizes scattering.

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and

record a background spectrum. This is crucial to subtract the absorbance from

atmospheric CO₂ and water vapor.

Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is

usually recorded in the 4000-400 cm⁻¹ range.[10][11]
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IR Absorption Data Summary
Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3100-3000 C-H Stretch Aromatic C-H

2950-2850 C-H Stretch Methyl (-CH₃)

~1650 C=O Stretch Pyridone Carbonyl

1600-1580 C=C Stretch Aromatic Ring

1550-1500 N-O Asymmetric Stretch Nitro (-NO₂)

1350-1300 N-O Symmetric Stretch Nitro (-NO₂)

Note: This data is based on characteristic absorption frequencies for the functional groups

present and data from similar nitropyridine compounds.[10][11][12]

Interpretation and Causality
The strong absorption band around 1650 cm⁻¹ is a definitive indicator of the C=O stretch

from the 2-pyridone tautomer, which is the stable form of 2-hydroxypyridine.

The two prominent bands at ~1530 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric) are

characteristic of the nitro group (NO₂) vibrations. The high intensity of these bands is due to

the large change in dipole moment during the N-O bond stretching.

The bands in the 3100-3000 cm⁻¹ region correspond to the C-H stretching of the aromatic

ring protons.

The presence of bands in the 2950-2850 cm⁻¹ region confirms the C-H stretching of the

methyl group.

A broad absorption is often observed in the 3000-2500 cm⁻¹ region, which can be attributed

to the O-H stretch of the pyridone N-H group involved in hydrogen bonding in the solid state.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, offering direct confirmation of its elemental composition.
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Experimental Protocol: Mass Spectrum Acquisition
Objective: To confirm the molecular weight and investigate the fragmentation pattern of the

molecule.

Methodology:

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: Utilize Electron Impact (EI) ionization. In this method, the sample is bombarded

with a high-energy electron beam (typically 70 eV), causing the molecule to lose an

electron and form a positively charged molecular ion (M⁺•).

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a

quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is plotted against their

m/z ratio to generate a mass spectrum.

Mass Spectrometry Data
m/z Value Assignment Interpretation

154 [M]⁺• Molecular Ion Peak

138 [M - O]⁺• Loss of an oxygen atom

124 [M - NO]⁺• Loss of nitric oxide

108 [M - NO₂]⁺• Loss of the nitro group

Interpretation and Causality
The most critical signal in the mass spectrum is the molecular ion peak ([M]⁺•). For 2-
Hydroxy-4-methyl-3-nitropyridine, this peak appears at an m/z of 154, which directly

confirms its molecular weight of 154.12 g/mol .[3]

The fragmentation pattern provides structural clues. A common fragmentation pathway for

nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a peak at
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m/z 108. Further fragmentation can occur, but the confirmation of the molecular weight is the

primary goal.

Integrated Spectroscopic Analysis Workflow
Effective structural elucidation relies not on a single technique but on the synergistic integration

of multiple spectroscopic methods. Each technique provides a unique piece of the puzzle, and

together they offer a complete and validated picture of the molecular structure.

Diagram: Integrated Workflow for Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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